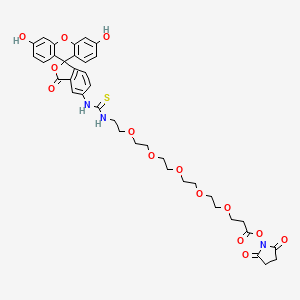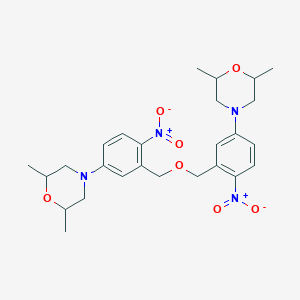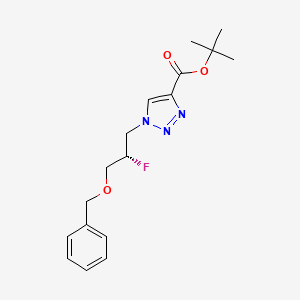
1,2,6-Tri-O-methyl-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,6-Tri-O-methyl-D-glucopyranoside is a synthetic glucose derivative. It is a type of monosaccharide that has been chemically modified by the addition of methyl groups at the 1, 2, and 6 positions of the glucose molecule. This compound is particularly significant in the field of glycoconjugate research, where it is used to create targeted glycoconjugates for diagnosing and treating diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,6-Tri-O-methyl-D-glucopyranoside typically involves the methylation of D-glucose. One common method is the reaction of D-glucose with methyl iodide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2,6-Tri-O-methyl-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1,2,6-Tri-O-methyl-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex glycoconjugates.
Biology: Plays a role in cell recognition studies and the development of drug delivery systems.
Medicine: Utilized in the research of diagnostic tools and therapeutic agents for various diseases.
Industry: Employed in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,6-Tri-O-methyl-D-glucopyranoside involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2,3,6-tri-O-acetyl-α-D-glucopyranoside
- Methyl 3,6-di-O-galloyl-α-D-glucopyranoside
- Ethyl 2,3-di-O-galloyl-α-D-glucopyranoside
Uniqueness
1,2,6-Tri-O-methyl-D-glucopyranoside is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in creating targeted glycoconjugates and studying cell recognition mechanisms .
Propiedades
Fórmula molecular |
C9H18O6 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-5,6-dimethoxy-2-(methoxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C9H18O6/c1-12-4-5-6(10)7(11)8(13-2)9(14-3)15-5/h5-11H,4H2,1-3H3/t5-,6-,7+,8-,9?/m1/s1 |
Clave InChI |
FIORXPJOOANBBK-LOFWALOHSA-N |
SMILES isomérico |
COC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC)OC)O)O |
SMILES canónico |
COCC1C(C(C(C(O1)OC)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11828665.png)
![Ethyl 7-(benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11828685.png)

![4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B11828696.png)

![6-Benzyl 4-ethyl 2-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B11828703.png)

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxy-5-prop-1-ynyloxan-2-yl]methyl acetate](/img/structure/B11828710.png)


![1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11828722.png)
![ethyl (2E)-3-{5-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11828734.png)

